molecular formula C24H27N3O3S B4173761 N-ethyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-naphthalenesulfonamide

N-ethyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-naphthalenesulfonamide

Cat. No. B4173761
M. Wt: 437.6 g/mol
InChI Key: PUHUVJRPJROSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-naphthalenesulfonamide is a chemical compound that is widely used in scientific research. It is commonly known as "N-phenylpiperazine" and has been found to have various biochemical and physiological effects.

Mechanism of Action

N-phenylpiperazine works by modulating the activity of various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. It has been found to increase the release of these neurotransmitters and enhance their activity at the receptor level. This results in the anxiolytic, antidepressant, and antipsychotic effects observed in research studies.
Biochemical and Physiological Effects:
N-phenylpiperazine has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain. It also enhances the activity of these neurotransmitters at the receptor level. This results in increased mood, decreased anxiety, and decreased psychotic symptoms.

Advantages and Limitations for Lab Experiments

N-phenylpiperazine is a valuable tool for scientific research due to its ability to modulate various neurotransmitter systems in the brain. It is commonly used as a research tool to study the mechanisms of action of various drugs and neurotransmitters. However, it is important to note that N-phenylpiperazine has limitations in terms of its specificity and selectivity for different neurotransmitter systems. This can make it difficult to interpret research findings and draw conclusions about the mechanisms of action of various drugs and neurotransmitters.

Future Directions

There are many future directions for research on N-phenylpiperazine. One area of research is the development of more selective and specific compounds that can modulate different neurotransmitter systems in the brain. Another area of research is the study of the long-term effects of N-phenylpiperazine on brain function and behavior. Additionally, research can be conducted to investigate the potential therapeutic applications of N-phenylpiperazine in the treatment of various psychiatric and neurological disorders.

Scientific Research Applications

N-phenylpiperazine is widely used in scientific research due to its ability to modulate various neurotransmitter systems in the brain. It has been found to have anxiolytic, antidepressant, and antipsychotic effects. It is also used as a research tool to study the mechanisms of action of various drugs and neurotransmitters.

properties

IUPAC Name

N-ethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-2-27(31(29,30)23-13-12-20-8-6-7-9-21(20)18-23)19-24(28)26-16-14-25(15-17-26)22-10-4-3-5-11-22/h3-13,18H,2,14-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHUVJRPJROSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCN(CC1)C2=CC=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.